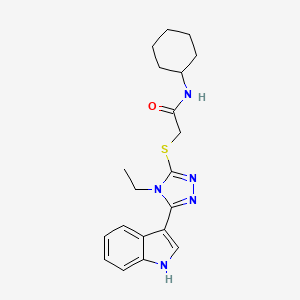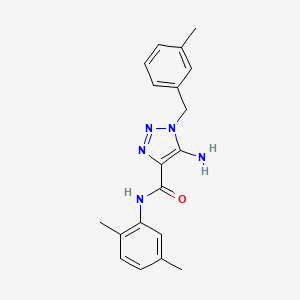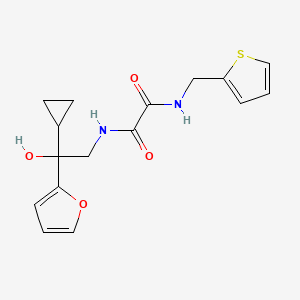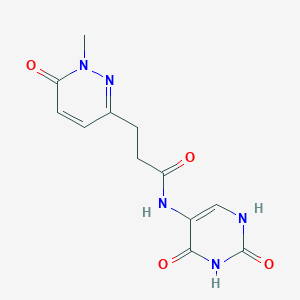![molecular formula C21H16N4O2S3 B2547261 N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260622-04-5](/img/structure/B2547261.png)
N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors like reactivity, selectivity, and the conditions needed for the reaction are considered. Techniques like IR spectroscopy and NMR spectroscopy can be used to study these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Techniques like differential scanning calorimetry (DSC) can be used to study the thermal properties of the compound .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in the development of pharmaceuticals. Research has shown the synthesis of various heterocyclic derivatives using cyanophenyl groups, demonstrating their utility in creating bioactive molecules with potential therapeutic applications. For instance, studies have focused on the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanomethylene compounds to form 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives, indicating the versatility of cyanophenyl groups in heterocyclic chemistry (Hachiyama et al., 1983).
Antimicrobial and Antitumor Activities
The cyanophenyl moiety has been utilized in synthesizing compounds with significant antimicrobial and antitumor activities. For example, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on different cell lines, highlighting the potential of these compounds in cancer therapy (Albratty et al., 2017). Another study synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Organic Synthesis Methodologies
The compound's structure has also facilitated the development of new synthetic methodologies. For instance, the crystal structures of related compounds have been analyzed to understand their molecular conformations better, which aids in designing more effective synthesis routes (Subasri et al., 2016). Additionally, the design and synthesis of analogs as glutaminase inhibitors underscore the compound's utility in targeting specific enzymes for therapeutic purposes (Shukla et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S3/c22-12-14-3-1-4-15(11-14)23-18(26)13-30-21-24-17-7-10-29-19(17)20(27)25(21)8-6-16-5-2-9-28-16/h1-5,7,9-11H,6,8,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZZUXONNBLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)








![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2547191.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)


![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)